![molecular formula C20H16N2O2 B3857247 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B3857247.png)
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione
Overview
Description
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione, also known as PAP-1, is a synthetic compound with potential therapeutic applications. It was first synthesized in 2000 by a group of researchers led by Dr. Christopher J. Moody at the University of Nottingham. Since then, PAP-1 has been extensively studied for its mechanism of action and potential use in scientific research.
Mechanism of Action
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione works by binding to the active site of PP5, inhibiting its activity. This leads to the activation of various signaling pathways, including the Akt and ERK pathways, which are involved in cell survival and proliferation. 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has also been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has been shown to have various biochemical and physiological effects. It has been shown to increase cellular proliferation and survival, as well as promote the differentiation of stem cells. 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione in lab experiments is its specificity for PP5. This allows for the selective inhibition of PP5 activity, without affecting other signaling pathways. However, one limitation of using 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione is its relatively low potency, which may require higher concentrations to achieve desired effects.
Future Directions
There are several potential future directions for the use of 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione in scientific research. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione may also have potential applications in the field of regenerative medicine, as it has been shown to promote stem cell differentiation. Further studies are needed to fully understand the potential therapeutic applications of 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione.
Scientific Research Applications
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has been shown to have potential therapeutic applications in various scientific fields. It has been studied for its ability to inhibit the activity of protein phosphatase 5 (PP5), a key regulator of cellular signaling pathways. 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-16-8-4-5-9-17(16)22-18(19)12-15(20(22)24)13-21-11-10-14-6-2-1-3-7-14/h1-9,12-13,24H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFCDAAJYZZIMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=C(N3C4=CC=CC=C4C(=O)C3=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.